[4-(4-fluorophenyl)piperazino](6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
Description
The compound 4-(4-fluorophenyl)piperazinomethanone features a pyrazolo[3,4-b]pyridine core substituted with an isopropyl group at position 6 and methyl groups at positions 1 and 2. A 4-fluorophenyl-piperazinyl moiety is attached via a methanone linker at position 4 of the heterocyclic system.
Properties
IUPAC Name |
(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O/c1-14(2)19-13-18(20-15(3)25-26(4)21(20)24-19)22(29)28-11-9-27(10-12-28)17-7-5-16(23)6-8-17/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVALRFMIZLHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)piperazinomethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated ketones or 1,3-dicarbonyl compounds.
Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-fluorophenylpiperazine as a key reagent.
Final coupling step: The final step involves coupling the pyrazolo[3,4-b]pyridine core with the piperazine derivative under suitable conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)piperazinomethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-fluorophenyl)piperazinomethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator of these targets, thereby affecting various cellular pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth and survival .
Comparison with Similar Compounds
Structural Comparison Table
Piperazine Substituent Effects
The 4-fluorophenyl-piperazine group in the target compound contrasts with analogs bearing ethylphenyl () or hydroxylated aryl () groups. The fluorine atom’s electronegativity may enhance binding affinity to serotonin or dopamine receptors, as seen in related psychotropic agents.
Biological Activity
Overview
The compound 4-(4-fluorophenyl)piperazinomethanone is a member of the pyrazolo[3,4-b]pyridine derivatives, known for their potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring and a pyrazolo[3,4-b]pyridine core, which contribute to its biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potentially its interaction with biological targets.
The biological activity of this compound has been associated with several mechanisms:
- Enzyme Inhibition : It has been shown to act as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis. Studies indicate that it possesses a significantly lower IC50 value (0.18 μM) compared to kojic acid (17.76 μM), indicating a potent antimelanogenic effect without cytotoxicity on B16F10 cells .
- Cholinesterase Inhibition : Similar compounds in the pyrazolo[3,4-b]pyridine class have demonstrated inhibitory effects on cholinesterases, which are relevant in the context of Alzheimer's disease therapy. Compounds exhibiting such activity can potentially serve as leads for developing new cholinesterase inhibitors .
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Cell Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | Agaricus bisporus | 0.18 | |
| Cholinesterase Inhibition | AChE/BChE | 0.466/1.89 | |
| Antimelanogenic Effect | B16F10 Cells | Not specified |
Case Studies and Research Findings
- Tyrosinase Inhibition : A study evaluated various derivatives of 4-(fluorobenzyl)piperazine and found that certain modifications led to enhanced inhibitory effects on tyrosinase activity. The competitive nature of these inhibitors suggests they could be developed further for cosmetic applications targeting hyperpigmentation disorders .
- Cholinesterase Inhibition : Research on related pyrazine derivatives has revealed that they can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of pyrido[2,3-b]pyrazines showed significant inhibition with IC50 values indicating their potential as therapeutic agents for cognitive disorders .
- Anticancer Potential : Some studies have indicated that pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell growth in various human and murine cancer cell lines. This suggests that compounds like 4-(4-fluorophenyl)piperazinomethanone may also possess anticancer properties worth exploring further .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
